3-Iodo-4,5-dimethoxybenzoic acid
Overview
Description
3-Iodo-4,5-dimethoxybenzoic acid is a chemical compound with the molecular formula C9H9IO4 and a molar mass of 308.074 g/mol . It belongs to the class of benzoic acid derivatives and contains iodine and methoxy functional groups. The compound’s structure consists of a benzene ring substituted with two methoxy groups (at positions 4 and 5) and an iodine atom (at position 3).
Synthesis Analysis
The synthesis of this compound involves starting from either 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and reacting them with appropriate amine derivatives. The obtained products are then purified and characterized using techniques such as IR spectroscopy , 1H NMR , 13C NMR , and elemental analysis .
Scientific Research Applications
Suzuki Cross-Coupling Reactions
3-Iodo-4,5-dimethoxybenzoic acid is involved in Suzuki cross-coupling reactions, a type of chemical reaction that is significant in the field of organic chemistry. This reaction is used for the synthesis of biaryls, which are essential components in many pharmaceuticals and organic materials. Chaumeil, Signorella, and Drian (2000) demonstrated the optimization of this process using 3-iodo-4-methoxybenzoic acid methylester, achieving good yields under specific conditions (Chaumeil, Signorella, & Drian, 2000).
Synthesis of Macrolides and Zearalenone
Another application of compounds related to this compound is in the synthesis of macrolides and Zearalenone, a mycotoxin. Takahashi, Nagashima, and Tsuji (1980) described the palladium-catalyzed carbonylation of derivatives of this acid, leading to the production of important intermediates in the synthesis of these compounds (Takahashi, Nagashima, & Tsuji, 1980).
Synthesis of Antibiotic Components
The synthesis of components found in calichemicin antibiotics also utilizes derivatives of this compound. Laak and Scharf (1989) discussed the synthesis of polysubstituted aromatic carboxylic acids, which are key constituents in these antibiotics, from related compounds (Laak & Scharf, 1989).
Crystal Structure Analysis
This compound also finds use in crystallography for analyzing molecular structures. Lynch et al. (1994) studied the crystal structure of 3,5-dimethoxybenzoic acid, a related compound, which helps in understanding the physical and chemical properties of these substances (Lynch, Smith, Byriel, & Kennard, 1994).
Thermodynamic Studies
Thermodynamic properties of iodo-substituted benzoic acids, including this compound, have been studied to understand their sublimation and fusion behaviors. This is crucial for applications in materials science and engineering. Tan and Sabbah (1994) investigated these properties using calorimetric methods (Tan & Sabbah, 1994).
properties
IUPAC Name |
3-iodo-4,5-dimethoxybenzoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9IO4/c1-13-7-4-5(9(11)12)3-6(10)8(7)14-2/h3-4H,1-2H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMKITVMTSMYARX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)I)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9IO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60282300 | |
Record name | 3-iodo-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.07 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
5468-22-4 | |
Record name | NSC25376 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25376 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-iodo-4,5-dimethoxybenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60282300 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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